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Compound of Interest

Compound Name:
2-(4-Chlorophenoxy)-3-

methylbutanoic acid

CAS No.: 76075-79-1

Cat. No.: B1353100

Get Quote

Comparative Guide: Fenvalerate vs. 2-(4-
Chlorophenoxy)-3-methylbutanoic Acid Esters
Executive Summary
Fenvalerate is a Type II synthetic pyrethroid and a standard-bearer for non-cyclopropane

pyrethroids, deriving its potent insecticidal activity from the 2-(4-chlorophenyl)-3-methylbutanoic

acid moiety.

The 2-(4-Chlorophenoxy)-3-methylbutanoic acid ester (hereafter referred to as the

"Phenoxy Analog") represents a structural isostere where the phenyl ring is connected to the

-carbon via an ether linkage (–O–) rather than a direct carbon-carbon bond.

Key Conclusion: While Fenvalerate exhibits high insecticidal potency by targeting voltage-

gated sodium channels (VGSC), the Phenoxy Analog displays significantly reduced or

negligible insecticidal activity. The insertion of the ether oxygen alters the molecular volume,

lipophilicity, and rotational freedom of the acid moiety, disrupting the precise "horseshoe"
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conformation required for high-affinity binding to the pyrethroid receptor site on the sodium

channel. Conversely, the phenoxy acid moiety is structurally homologous to auxinic herbicides

(e.g., Mecoprop) and hypolipidemic agents (e.g., Clofibric acid), shifting the biological profile

away from neurotoxicity in insects.

Structural & Physicochemical Comparison
The fundamental difference lies in the "Linker X" position of the acid moiety. This subtle change

dictates the molecule's 3D spatial arrangement and target specificity.

Feature Fenvalerate (Standard) Phenoxy Analog (Isostere)

Acid Moiety
2-(4-chlorophenyl)-3-

methylbutanoic acid

2-(4-chlorophenoxy)-3-

methylbutanoic acid

Linker (X) Direct Bond (C–C) Ether Linkage (C–O–C)

IUPAC Name
-cyano-3-phenoxybenzyl 2-(4-

chlorophenyl)-3-

methylbutanoate

-cyano-3-phenoxybenzyl 2-(4-

chlorophenoxy)-3-

methylbutanoate

Molecular Geometry
Rigid, hydrophobic "T-shape"

optimized for VGSC.

Flexible, angled ether bond;

increased polarity.

Lipophilicity (Est.[1] LogP) ~6.2 (Highly Lipophilic) ~5.4 (Reduced Lipophilicity)

Primary Target
Voltage-Gated Sodium

Channels (Insect Nerves)

Peroxisome Proliferator-

Activated Receptors (PPARs) /

Auxin Receptors (Plant)

Insecticidal Potency
High (

typically < 10 ppm)
Low / Inactive

Structural Visualization (DOT Diagram)
The following diagram illustrates the structural divergence and its impact on receptor fitting.
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Chemical Structure Physicochemical Impact Biological Outcome
Fenvalerate

(Phenyl-C-C Linkage) Lipophilicity (LogP)
Fenvalerate > Phenoxy

High Hydrophobicity

Steric Fit
Ether Oxygen alters bond angle

Rigid C-C Bond

Phenoxy Analog
(Phenyl-O-C Linkage)

Increased Polarity

Flexible Ether Bond

High Affinity Binding
(Na+ Channel Open State)

Loss of Binding Affinity
(Steric Clash / Polarity Mismatch)

Perfect Fit

Misfit

Click to download full resolution via product page

Caption: Structural Activity Relationship (SAR) flow demonstrating why the ether modification in

the Phenoxy Analog leads to loss of insecticidal efficacy compared to Fenvalerate.

Mechanism of Action & Biological Activity[1]
Fenvalerate: The Type II Pyrethroid Mechanism
Fenvalerate acts as a modulator of voltage-gated sodium channels in the insect nervous

system.

Mechanism: It binds to the

-subunit of the sodium channel, specifically interacting with the lipid-protein interface.

Effect: It slows the closing (inactivation) of the channel, leading to prolonged sodium influx,

repetitive nerve firing, paralysis ("knockdown"), and death.

Critical SAR: The isopropyl and 4-chlorophenyl groups on the acid moiety mimic the

isobutenyl side chain of chrysanthemic acid (found in natural pyrethrins) but with enhanced

photostability. The spatial orientation provided by the C-C bond is critical for wedging into the

hydrophobic pocket of the channel.

The Phenoxy Analog: The "Ether Break" Effect
Replacing the C-C bond with a C-O-C ether linkage has profound deleterious effects on

insecticidal activity:
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Stereochemical Mismatch: The bond angle of oxygen (~105°) differs from the tetrahedral

carbon (~109.5°), and the C-O bond length (1.43 Å) is shorter than the C-C bond (1.54 Å).

This pulls the aromatic ring closer to the ester center and changes its tilt, preventing the

molecule from docking correctly into the sodium channel receptor.

Polarity Shift: The ether oxygen introduces a dipole moment and hydrogen bond acceptor

capability, reducing the overall lipophilicity (LogP). Pyrethroids require extreme lipophilicity to

penetrate the insect cuticle and partition into the nerve membrane.

Alternative Activity: The acid moiety, 2-(4-chlorophenoxy)-3-methylbutanoic acid, is

structurally homologous to Clofibric acid (a PPAR

agonist) and phenoxy herbicides (e.g., Mecoprop). Consequently, while inactive against
insects, this analog may exhibit:

Phytotoxicity: Auxin-like activity disrupting plant growth.

Peroxisome Proliferation: In mammalian systems (rodents), related phenoxy acids induce

hepatic peroxisome proliferation.

Experimental Protocol: Comparative Bioassay
To validly compare these compounds, a "Leaf-Dip Bioassay" is the gold standard. This protocol

ensures self-validation through positive (Fenvalerate) and negative (Solvent) controls.

Materials
Test Compounds: Technical grade Fenvalerate (>95%) and synthesized 2-(4-
chlorophenoxy)-3-methylbutanoic acid ester (e.g.,

-cyano-3-phenoxybenzyl ester).

Test Species:Spodoptera litura (Cotton leafworm) or Plutella xylostella (Diamondback moth),

3rd instar larvae.

Solvent: Acetone + Triton X-100 (0.1%).

Methodology
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Stock Solution Preparation:

Dissolve 10 mg of each compound in 10 mL acetone to create a 1000 ppm stock.

Perform serial dilutions to generate 5 concentrations (e.g., 0.1, 1, 10, 100, 500 ppm).

Leaf Disc Treatment:

Punch 5 cm diameter leaf discs from untreated cabbage plants.

Dip discs into the test solutions for 10 seconds.

Air dry for 1 hour on paper towels.

Exposure:

Place 10 larvae per petri dish containing treated leaves.

Replicate each concentration 3 times (

larvae per dose).

Data Collection:

Assess mortality at 24h and 48h.

"Dead" is defined as no movement when prodded with a brush.

Statistical Analysis:

Calculate

using Probit analysis.

Validation Criterion: Control mortality must be <5%. Fenvalerate

should fall within historical ranges (e.g., 10–50 ppm for susceptible strains).

Expected Results Table
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Compound
Concentration
(ppm)

Mortality (%) @ 48h
Estimated

(ppm)

Fenvalerate 10 40% ~15 ppm

100 100%

Phenoxy Analog 10 0% > 1000 ppm (Inactive)

500 < 10%

Control 0 0% N/A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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